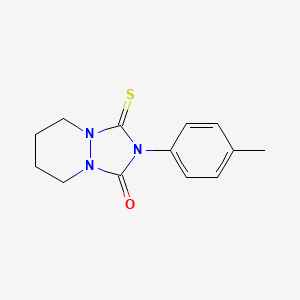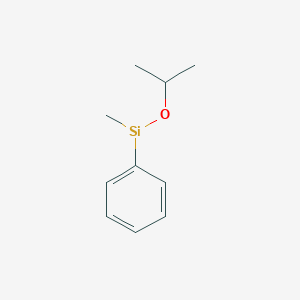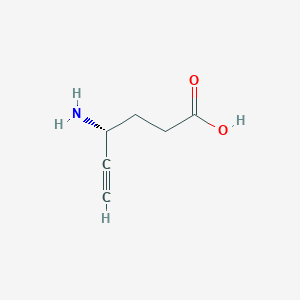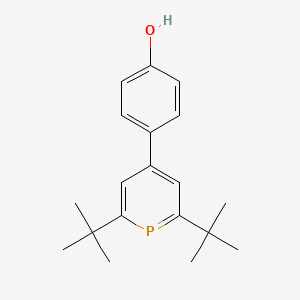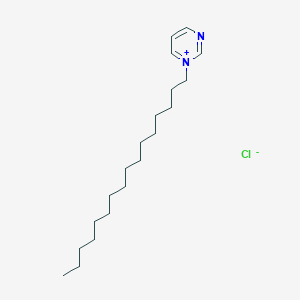
1-Hexadecylpyrimidin-1-ium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Hexadecylpyrimidin-1-ium chloride is a quaternary ammonium compound with the molecular formula C21H40ClN. It is known for its surfactant properties and is used in various applications, including as an antimicrobial agent and in the formulation of personal care products .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-hexadecylpyrimidin-1-ium chloride typically involves the quaternization of pyrimidine with a long-chain alkyl halide. One common method is the reaction of pyrimidine with hexadecyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to maintain the reaction conditions and optimize yield. The product is then purified through crystallization or distillation .
Chemical Reactions Analysis
Types of Reactions: 1-Hexadecylpyrimidin-1-ium chloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it back to the parent pyrimidine.
Substitution: It can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like hydroxide ions or amines are employed under mild conditions.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Parent pyrimidine and hexadecyl alcohol.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
1-Hexadecylpyrimidin-1-ium chloride has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed as an antimicrobial agent in biological studies to inhibit the growth of bacteria and fungi.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form micelles and encapsulate drugs.
Industry: Utilized in the formulation of personal care products such as shampoos and conditioners for its surfactant properties
Mechanism of Action
The mechanism of action of 1-hexadecylpyrimidin-1-ium chloride primarily involves its interaction with cell membranes. The long hydrophobic alkyl chain inserts into the lipid bilayer, disrupting membrane integrity and leading to cell lysis. This property makes it an effective antimicrobial agent. Additionally, its ability to form micelles allows it to encapsulate hydrophobic molecules, facilitating their transport and delivery .
Comparison with Similar Compounds
Cetylpyridinium chloride: Another quaternary ammonium compound with similar antimicrobial properties.
Hexadecyltrimethylammonium bromide: A surfactant with a similar structure but different counterion.
Benzalkonium chloride: A widely used disinfectant with a similar mode of action
Uniqueness: 1-Hexadecylpyrimidin-1-ium chloride is unique due to its pyrimidine core, which imparts distinct chemical properties compared to other quaternary ammonium compounds. This structural difference can influence its reactivity and interaction with biological membranes, making it a valuable compound in specific applications .
Properties
CAS No. |
58570-57-3 |
|---|---|
Molecular Formula |
C20H37ClN2 |
Molecular Weight |
341.0 g/mol |
IUPAC Name |
1-hexadecylpyrimidin-1-ium;chloride |
InChI |
InChI=1S/C20H37N2.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18-22-19-16-17-21-20-22;/h16-17,19-20H,2-15,18H2,1H3;1H/q+1;/p-1 |
InChI Key |
RDEMPZLHWXDAPF-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCCCC[N+]1=CC=CN=C1.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


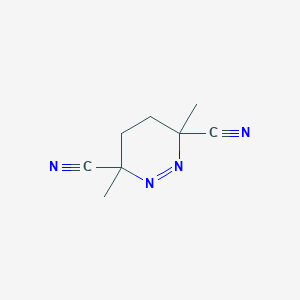
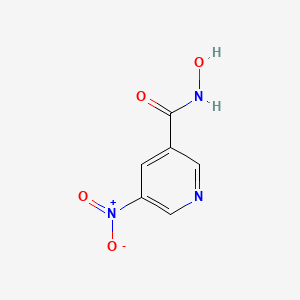
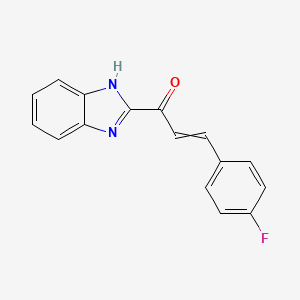
![1H-Pyrrolo[1,2-a]indole-9-carboxaldehyde, 2,3-dihydro-6,7-dimethoxy-](/img/structure/B14612427.png)

![2-(1,4,7-Trimethylbicyclo[2.2.1]heptan-2-yl)phenol](/img/structure/B14612435.png)
